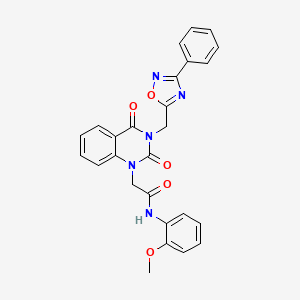
2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Typically, the description of a compound includes its IUPAC name, molecular formula, and molecular weight. The IUPAC name can give us some insight into the compound’s structure.
Synthesis Analysis
This would involve a detailed study of the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves studying the compound’s structure using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry.Chemical Reactions Analysis
This would involve studying the reactions that the compound undergoes, including its reactivity and stability under various conditions.Physical And Chemical Properties Analysis
This would involve studying properties like the compound’s melting point, boiling point, solubility, and spectral data.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The compound is a part of a broader class of chemical compounds known for their diverse pharmacological activities. Research has focused on synthesizing various derivatives of similar molecular structures and evaluating their potential in medicinal chemistry, particularly for their anti-inflammatory, analgesic, anticonvulsant, antimicrobial, and antitumor properties.
Anti-inflammatory and Analgesic Activities : A study detailed the synthesis of thioxoquinazolinone derivatives, demonstrating their significant anti-inflammatory and analgesic activities. These compounds, including variants similar to the specified chemical, were evaluated using the Carrageenan-induced rat paw edema method and Eddy's hot plate method. Among these compounds, certain derivatives showed exceptional anti-inflammatory activity, comparable or superior to standard drugs like diclofenac sodium. Additionally, some derivatives exhibited significant analgesic activity, highlighting their potential as therapeutic agents in managing pain and inflammation (Rajasekaran, Rajamanickam, & Darlinquine, 2011).
Anticonvulsant Activity : In another research, the anticonvulsant properties of derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide were explored. The study developed a novel synthesis approach for key intermediates and evaluated the compounds through in vivo studies in mice. One particular derivative showed promising results in improving experimental convulsive syndrome rates without impairing motor coordination, suggesting a potential mechanism for anticonvulsive effects that warrants further investigation (El Kayal et al., 2019).
Antimicrobial and Hemolytic Activities : The antimicrobial and hemolytic activities of 1,3,4-oxadiazole compounds, closely related to the chemical structure , were evaluated, showing that most synthesized compounds possessed active properties against selected microbial species. This research indicates the potential of these compounds for further biological screening and application trials, contributing valuable insights into the design of new antimicrobial agents (Gul et al., 2017).
Analgesic and Anti-inflammatory Activities of Oxadiazole Derivatives : A study synthesized new 1,3,4-oxadiazole derivatives linked to the quinazolin-4-one ring, evaluating their analgesic and anti-inflammatory activities in animal models. Some derivatives demonstrated potent activities, suggesting the effectiveness of combining oxadiazole and quinazolin-4-one moieties for developing new therapeutic agents (Dewangan et al., 2016).
Safety And Hazards
This would involve studying the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Zukünftige Richtungen
This would involve a discussion of potential future research directions, such as new synthetic methods, potential applications, and areas where further study is needed.
Please note that this is a general approach and the specific details would depend on the individual compound and the available literature. It’s always important to consult a variety of sources and critically evaluate the information. If you have access to a university or institutional database, you might be able to find more specific information there. If you’re working in a lab, always consult your supervisor or a knowledgeable colleague if you’re unsure. Safety should always be your first priority when working with chemicals.
Eigenschaften
IUPAC Name |
2-[2,4-dioxo-3-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]quinazolin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21N5O5/c1-35-21-14-8-6-12-19(21)27-22(32)15-30-20-13-7-5-11-18(20)25(33)31(26(30)34)16-23-28-24(29-36-23)17-9-3-2-4-10-17/h2-14H,15-16H2,1H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGYBKWYULHVGLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=NC(=NO4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21N5O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dioxo-3-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)-3,4-dihydroquinazolin-1(2H)-yl)-N-(2-methoxyphenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[6-(4-ethylphenyl)pyridazin-3-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2803232.png)
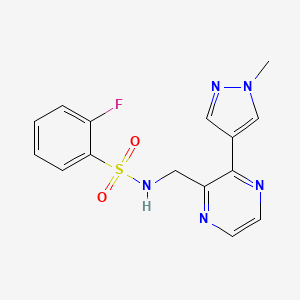
![(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanone](/img/structure/B2803234.png)
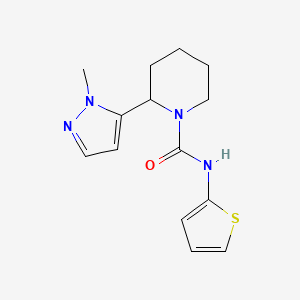
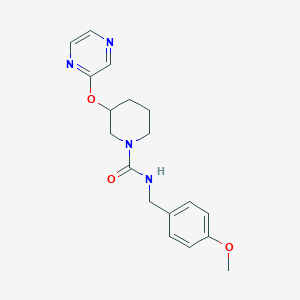
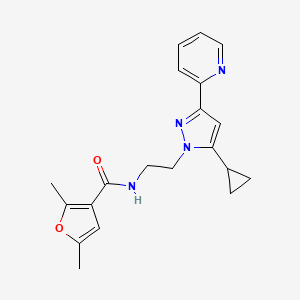
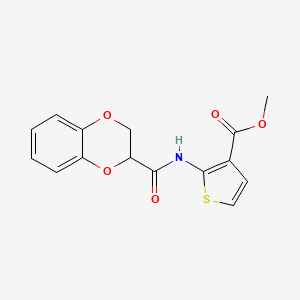
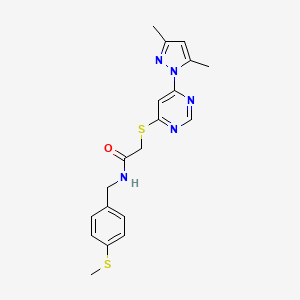
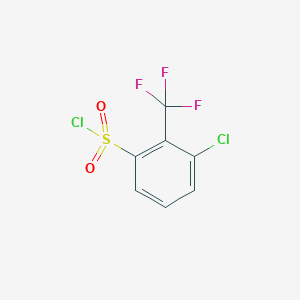
![5-[(4-Fluorosulfonyloxyphenyl)carbamoyl]-4-propan-2-ylthiadiazole](/img/structure/B2803246.png)
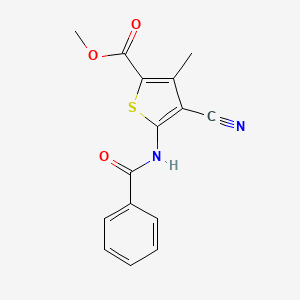
![2-Ethoxy-1-[3-(triazol-2-yl)azetidin-1-yl]ethanone](/img/structure/B2803250.png)
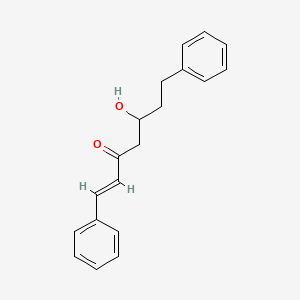
![6-chloro-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B2803253.png)